![molecular formula C17H19F2N3O2 B5365419 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide, also known as DFP-10825, is a small molecule compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of neuroscience and neuropharmacology due to its unique mechanism of action.
作用機序
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide selectively binds to the pore-forming region of Kv4.3 channels and inhibits their activity. This leads to a decrease in the firing rate of neurons and an overall decrease in neuronal excitability. The selectivity of this compound for Kv4.3 channels is due to its unique chemical structure, which allows it to interact specifically with the pore-forming region of these channels.
Biochemical and physiological effects:
In vitro studies have shown that this compound inhibits the activity of Kv4.3 channels with an IC50 value of 0.8 μM. It has also been shown to have no significant effect on the activity of other types of potassium channels or ion channels. In vivo studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also highly selective for Kv4.3 channels, which allows for specific modulation of neuronal excitability. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
For research on N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide include further studies on its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in clinical trials. Other potential applications of this compound include the treatment of cognitive impairment and neurodegenerative disorders such as Alzheimer's disease.
合成法
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide is synthesized through a multi-step process that involves the reaction of 2,4-difluorophenol with 3-chloromethylpyridine, followed by the addition of L-norvaline amide. The final product is obtained through purification and crystallization techniques. The purity and identity of the compound are confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been found to have potential applications in the field of neuroscience and neuropharmacology. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as the Kv4.3 channel, which is involved in the regulation of neuronal excitability. This selective inhibition of Kv4.3 channels by this compound has been found to have potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and cognitive impairment.
特性
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-2-4-14(20)16(23)22-10-11-5-3-8-21-17(11)24-15-7-6-12(18)9-13(15)19/h3,5-9,14H,2,4,10,20H2,1H3,(H,22,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCCZIRZENIMRV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

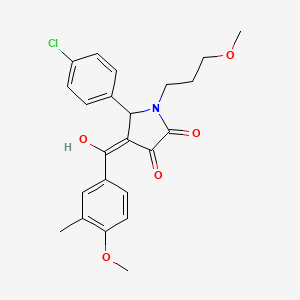
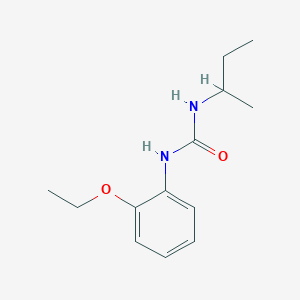
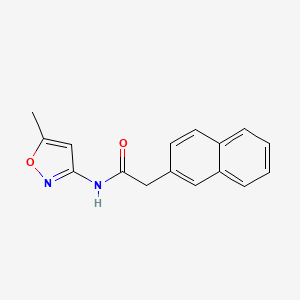
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
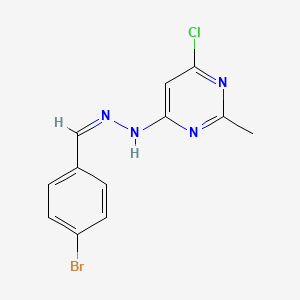
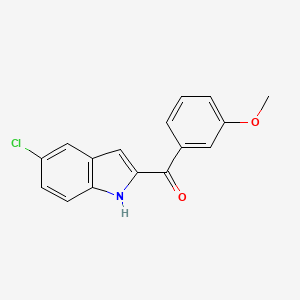
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
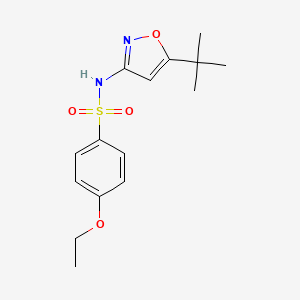
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)